REACTION_CXSMILES
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[Cl:1][C:2]1[C:7](C(O)=O)=[CH:6][C:5]([F:11])=[C:4]([O:12][CH3:13])[N:3]=1.C1(P([N:28]=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.[C:31](=[O:34])(O)[O-:32].[Na+].[C:36]1([CH3:42])[CH:41]=CC=C[CH:37]=1.C(N(CC)CC)C.C(O)(C)(C)C>>[Cl:1][C:2]1[C:7]([NH:28][C:31](=[O:34])[O:32][C:36]([CH3:42])([CH3:41])[CH3:37])=[CH:6][C:5]([F:11])=[C:4]([O:12][CH3:13])[N:3]=1 |f:2.3,4.5.6|
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Name
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|
Quantity
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32.65 g
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Type
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reactant
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Smiles
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ClC1=NC(=C(C=C1C(=O)O)F)OC
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Name
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toluene triethylamine tert-butanol
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Quantity
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300 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C.C(C)N(CC)CC.C(C)(C)(C)O
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Name
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|
Quantity
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37.7 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
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Name
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Quantity
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500 mL
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Type
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reactant
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Smiles
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C([O-])(O)=O.[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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then extracted with ethyl acetate (3×500 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried over magnesium sulphate
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Type
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CUSTOM
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Details
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evaporated
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Type
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CUSTOM
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Details
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The residue was chromatographed
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Type
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WASH
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Details
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eluting with 0-40% dichloromethane in petrol affording the product as a white solid (36.35 g, 83%)
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Name
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Type
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|
Smiles
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ClC1=NC(=C(C=C1NC(OC(C)(C)C)=O)F)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |